A Technical Guide to 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine: A Cornerstone Intermediate for Kinase Inhibitor Synthesis
A Technical Guide to 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine: A Cornerstone Intermediate for Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged structure," forming the core of numerous clinically significant therapeutic agents. Its structural resemblance to adenine allows it to function as an effective hinge-binder in the ATP-binding pocket of a multitude of protein kinases. This unique characteristic has positioned pyrazolo[3,4-d]pyrimidine derivatives at the forefront of targeted cancer therapy. Within this pivotal class of compounds, 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine stands out as a particularly versatile and valuable intermediate.
This technical guide provides an in-depth exploration of 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine, offering a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and a practical guide to its application in the synthesis of advanced kinase inhibitors. The strategic placement of two distinct reactive handles—a chloro group at the 6-position and an iodo group at the 3-position—allows for sequential and regioselective functionalization, making it an ideal starting material for the construction of complex molecular architectures with precisely tailored biological activities.
Core Compound Identification and Properties
CAS Number: 1393547-40-4[1]
Molecular Formula: C₅H₂ClIN₄
Molecular Weight: 280.45 g/mol [1]
Structure:
Physicochemical Properties
| Property | Value | Source |
| Appearance | White to off-white solid | Typical for this class of compounds |
| Purity | ≥95% | [2] |
| Storage | 2-8°C, stored under inert gas | [1] |
| Solubility | Soluble in organic solvents such as DMF and DMSO | Inferred from reaction conditions |
While detailed, publicly available spectral data for this specific intermediate is limited, characterization of the pyrazolo[3,4-d]pyrimidine core is well-documented. Researchers can expect to see characteristic signals in ¹H and ¹³C NMR spectra, and the isotopic pattern of chlorine in the mass spectrum.[3]
Synthesis of 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine: A Step-by-Step Protocol
The synthesis of 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine is typically achieved through a multi-step process starting from commercially available precursors. The following protocol is a representative synthesis based on established methodologies for related pyrazolo[3,4-d]pyrimidines.
Workflow for the Synthesis of 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine
Caption: Synthetic workflow for 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine.
Detailed Protocol:
Step 1: Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile
-
To a solution of ethoxymethylenemalononitrile in a suitable solvent (e.g., ethanol), add hydrazine hydrate dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine
-
Heat a mixture of 5-amino-1H-pyrazole-4-carbonitrile and formamide at reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature, which will cause the product to crystallize.
-
Collect the solid by filtration, wash with water, and dry.
Step 3: Synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
-
Suspend 1H-pyrazolo[3,4-d]pyrimidin-4-amine in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5°C and add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.
-
Stir the mixture for 30 minutes at 0-5°C.
-
In a separate flask, heat phosphorus oxychloride (POCl₃) to reflux.
-
Carefully add the diazonium salt solution to the refluxing POCl₃.
-
Continue to reflux for 2-3 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography.[4]
Step 4: Synthesis of 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine
-
Dissolve 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add N-iodosuccinimide (NIS) to the solution.
-
Heat the reaction mixture to 60-80°C and stir for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into water.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield 6-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine.
Application in the Synthesis of Kinase Inhibitors: A Focus on Suzuki Coupling
The differential reactivity of the chloro and iodo substituents on the pyrazolo[3,4-d]pyrimidine core is a key feature that medicinal chemists exploit. The more reactive C-I bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of aryl or heteroaryl moieties at the 3-position. The less reactive C-Cl bond can then be subjected to nucleophilic aromatic substitution to introduce various amine-containing side chains.
This sequential functionalization is a powerful strategy for building libraries of kinase inhibitors with diverse functionalities. For instance, this intermediate is a key building block in the synthesis of inhibitors targeting Bruton's tyrosine kinase (BTK), breast tumor kinase (BRK/PTK6), and the epidermal growth factor receptor (EGFR).[5]
Experimental Protocol: Suzuki-Miyaura Coupling of 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine
This protocol provides a general procedure for the Suzuki-Miyaura coupling reaction to introduce an aryl group at the 3-position.
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Detailed Protocol:
-
To a reaction vessel, add 6-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a base such as potassium carbonate (2.0-3.0 eq.).[6]
-
Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.1 eq.).[6]
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or DMF/water).[5][6]
-
Heat the reaction mixture to 80-100°C and stir for 2-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 3-aryl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine derivative.
Targeting Key Oncogenic Signaling Pathways
The kinase inhibitors synthesized from 6-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine are designed to interfere with specific signaling pathways that are often dysregulated in cancer.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways are crucial for cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to constitutive signaling and uncontrolled cell growth. Inhibitors derived from the pyrazolo[3,4-d]pyrimidine scaffold can block the ATP-binding site of EGFR, thereby inhibiting its kinase activity and downstream signaling.[4]
Caption: Simplified EGFR signaling pathway and the point of intervention for pyrazolo[3,4-d]pyrimidine-based inhibitors.
BRK/PTK6 Signaling Pathway
Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6), is a non-receptor tyrosine kinase that is overexpressed in a high percentage of breast cancers. BRK is implicated in promoting cell migration, invasion, and metastasis. It exerts its oncogenic effects by phosphorylating a range of substrates, including STAT3, which leads to the transcription of genes involved in cell survival and proliferation.
Caption: Simplified BRK/PTK6 signaling pathway and the point of intervention for pyrazolo[3,4-d]pyrimidine-based inhibitors.
Safety and Handling
As with all laboratory chemicals, 6-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. For related compounds, hazards such as skin and eye irritation have been noted.
Conclusion
6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine is a high-value chemical intermediate that provides a robust and flexible platform for the synthesis of a wide array of kinase inhibitors. Its di-halogenated structure allows for selective and sequential functionalization, enabling the creation of complex molecules with potent and specific biological activities. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists working in the field of drug discovery and development, particularly in the pursuit of novel targeted therapies for cancer and other diseases driven by aberrant kinase signaling.
References
-
El Hafi, M., Anouar, E. H., Ben-Tama, A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(1), 123. Available at: [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., Abumeleih, A. M., et al. (2022). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2282-2296. Available at: [Link]
-
Li, J., et al. (2021). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. 2021 International Conference on Medical Imaging, Sanitation and Biological Pharmacy (MISBP), 360-363. Available at: [Link]
-
Chemsrc. (n.d.). 6-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]
Sources
- 1. 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine [myskinrecipes.com]
- 2. 6-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 3. 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine(1393547-40-4) 1H NMR [m.chemicalbook.com]
- 4. clausiuspress.com [clausiuspress.com]
- 5. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
